molecular formula C25H18N2O4 B2984149 3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-14-1

3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2984149
CAS No.: 883954-14-1
M. Wt: 410.429
InChI Key: UHTZSZUVGLNSQU-UHFFFAOYSA-N
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Description

3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromenopyrimidine derivatives and has been synthesized using different methods.

Scientific Research Applications

Synthesis Methods and Chemical Properties

Novel Synthesis Approaches

Researchers have developed various synthesis methods for chromenopyrimidinones and related compounds. For instance, Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols, demonstrating the structural flexibility and synthetic accessibility of these compounds (Osyanin et al., 2014).

Biological and Pharmacological Applications

Antimicrobial Activities

Chromenopyrimidinone derivatives have been explored for their antimicrobial properties. Okasha et al. (2016) synthesized a series of chromene molecules to explore their antimicrobial activity, finding some derivatives exhibited promising antibacterial activities compared to reference antimicrobial agents (Okasha et al., 2016). This indicates the potential of chromenopyrimidinone derivatives in developing new antimicrobial agents.

Catalytic Applications and Chemical Reactions

Catalyst-Free Syntheses

Brahmachari and Nayek (2017) developed a catalyst-free, highly efficient synthesis method for a new series of functionalized chromenopyrimidinones under ambient conditions, highlighting the eco-friendliness and high atom economy of the process (Brahmachari & Nayek, 2017).

Antioxidant and Oxidizing Properties

Oxidizing Agent Applications

Yoneda et al. (1980) studied 5-deaza-10-oxaflavins (a class related to chromenopyrimidinones) for their oxidizing power, showing their capability to oxidize benzyl alcohol to benzaldehyde under neutral conditions, suggesting their use as autorecycling oxidizing agents (Yoneda et al., 1980).

Properties

IUPAC Name

3-benzyl-8-methoxy-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-30-18-12-13-19-20(14-18)31-24-21(22(19)28)25(29)27(15-16-8-4-2-5-9-16)23(26-24)17-10-6-3-7-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTZSZUVGLNSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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